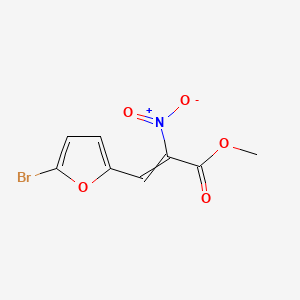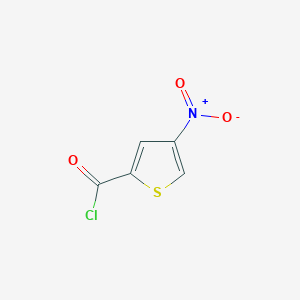
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylmethyl group attached to the nitrogen atom and a dibutylamino group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzylamine with acetic anhydride to form N-benzylacetamide. This intermediate is then reacted with dibutylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amide derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating substrate affinity. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide: A simpler amide with a basic structure, lacking the phenylmethyl and dibutylamino groups.
N-Benzylacetamide: Similar to the intermediate used in the synthesis of Acetamide, 2-(dibutylamino)-N-(phenylmethyl)-, but without the dibutylamino group.
Dibutylamine: A secondary amine that forms part of the final compound’s structure.
Uniqueness
Acetamide, 2-(dibutylamino)-N-(phenylmethyl)- is unique due to the presence of both the phenylmethyl and dibutylamino groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
72336-18-6 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
N-benzyl-2-(dibutylamino)acetamide |
InChI |
InChI=1S/C17H28N2O/c1-3-5-12-19(13-6-4-2)15-17(20)18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
KQVYAMCETWAYFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)










